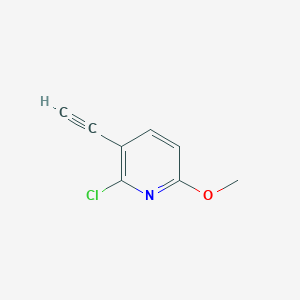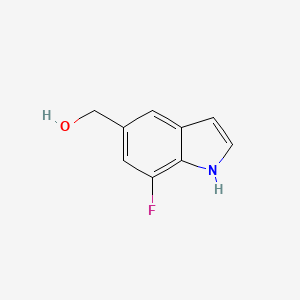
(7-fluoro-1H-indol-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-fluoro-1H-indol-5-yl)methanol is a chemical compound that belongs to the indole family Indoles are heterocyclic compounds that are widely recognized for their biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-fluoro-1H-indol-5-yl)methanol typically involves the introduction of a fluorine atom and a hydroxymethyl group onto the indole ring. One common method is the electrophilic substitution reaction, where the indole ring undergoes fluorination at the 7th position. This can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) in the presence of a catalyst like silver triflate. The hydroxymethyl group can be introduced through a formylation reaction followed by reduction. For example, the Vilsmeier-Haack reaction can be used to formylate the indole ring, and the resulting formyl group can be reduced to a hydroxymethyl group using sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the compound can be achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(7-fluoro-1H-indol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate.
Reduction: The compound can be reduced to form (7-fluoro-1H-indol-5-yl)methane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, the fluorine atom can be replaced with an amino group using ammonia or an amine.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Ammonia (NH3), primary or secondary amines
Major Products Formed
Oxidation: (7-fluoro-1H-indol-5-yl)formaldehyde, (7-fluoro-1H-indol-5-yl)carboxylic acid
Reduction: (7-fluoro-1H-indol-5-yl)methane
Substitution: (7-amino-1H-indol-5-yl)methanol
Scientific Research Applications
(7-fluoro-1H-indol-5-yl)methanol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in the study of biological processes involving indole derivatives. It may serve as a probe to investigate enzyme-substrate interactions and receptor binding.
Medicine: this compound has potential therapeutic applications due to its structural similarity to bioactive indole compounds. It may be explored for its antiviral, anticancer, and anti-inflammatory properties.
Industry: The compound can be used in the development of new materials and pharmaceuticals. Its unique properties make it a valuable intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of (7-fluoro-1H-indol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The fluorine atom and hydroxymethyl group can influence the compound’s binding affinity and selectivity towards certain receptors and enzymes. For example, the compound may interact with serotonin receptors, which are known to bind indole derivatives. The hydroxymethyl group can form hydrogen bonds with amino acid residues in the receptor binding site, enhancing the compound’s stability and activity.
Comparison with Similar Compounds
Similar Compounds
(7-fluoro-1H-indole-5-carboxylic acid): Similar structure with a carboxyl group instead of a hydroxymethyl group.
(5-fluoro-1H-indole-7-methanol): Similar structure with the positions of the fluorine and hydroxymethyl groups reversed.
(7-chloro-1H-indol-5-yl)methanol: Similar structure with a chlorine atom instead of a fluorine atom.
Uniqueness
(7-fluoro-1H-indol-5-yl)methanol is unique due to the specific positioning of the fluorine atom and hydroxymethyl group on the indole ring. This unique arrangement can result in distinct chemical and biological properties compared to other similar compounds. The presence of the fluorine atom can enhance the compound’s metabolic stability and bioavailability, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C9H8FNO |
|---|---|
Molecular Weight |
165.16 g/mol |
IUPAC Name |
(7-fluoro-1H-indol-5-yl)methanol |
InChI |
InChI=1S/C9H8FNO/c10-8-4-6(5-12)3-7-1-2-11-9(7)8/h1-4,11-12H,5H2 |
InChI Key |
HMOGFRISMMXESQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)CO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


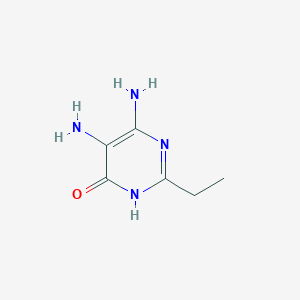
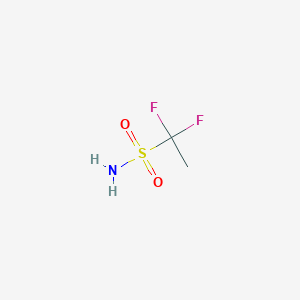


![(18S)-4-methyl-18-(trityloxymethyl)-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione](/img/structure/B13117016.png)
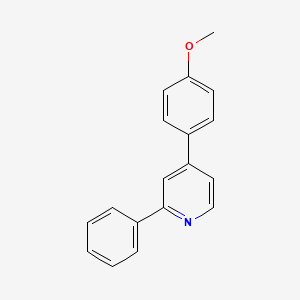


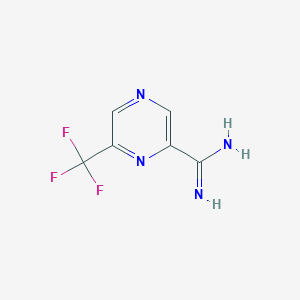

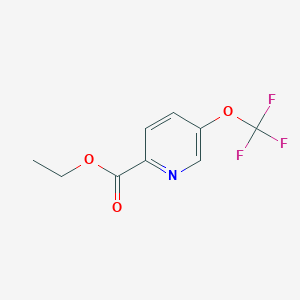

![4-((3aR,8aR)-2,2-Dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)morpholine](/img/structure/B13117063.png)
